3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl acetate
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Description
3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl acetate is a useful research compound. Its molecular formula is C19H16O5 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.09977361 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Functionalization
The compound 3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl acetate is part of a broader family of compounds with significant scientific research interest due to their potential in various applications. Research has focused on the efficient synthesis and functionalization of 2-oxo-2H-chromenes (coumarins), which share a core structure with the compound of interest. These efforts aim at producing highly functionalized chromenes in moderate yields, utilizing reagents such as dimethyl acetylenedicarboxylate in the presence of phenol derivatives and triphenylphosphine (Yavari, Amiri, & Haghdadi, 2004). Additionally, the exploration of thiazolidin-4-ones based on similar chromene structures indicates the synthesis potential for compounds with varied functional groups, suggesting a broad application in designing molecules with desired properties (Čačić et al., 2009).
Crystallographic Studies
Crystallography offers insight into the molecular structure and potential interaction mechanisms of chromene derivatives. Studies such as the determination of the crystal structure of poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium] provide valuable information on the arrangement and bonding within these molecules. This knowledge is crucial for understanding the physical properties and reactivity of chromene derivatives, including those similar to this compound (Penkova, Retailleau, & Manolov, 2010).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of chromene derivatives are of significant interest. The synthesis and evaluation of compounds based on the chromene structure have shown potential antibacterial and antioxidant activities. These findings suggest that chromene derivatives, including those similar to the compound of interest, could serve as leads for developing new antimicrobial and antioxidant agents. The ability to synthesize diverse chromene derivatives enables the exploration of these biological activities across a range of compounds (Al-ayed, 2011).
Photophysical Properties
The study of chromene derivatives also extends to their photophysical properties. Investigations into the synthesis and light-controlled complexation of chromenes containing dimethylamino groups or aza-15-crown-5 ether units highlight the potential for these compounds in light-responsive applications. Such research demonstrates the versatility of chromene derivatives in designing materials that respond to external stimuli, such as light, which could be useful in various technological applications (Fedorova et al., 2003).
Properties
IUPAC Name |
[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-6-12(2)8-15(7-11)24-18-10-22-17-9-14(23-13(3)20)4-5-16(17)19(18)21/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQRSRWDVOFZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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